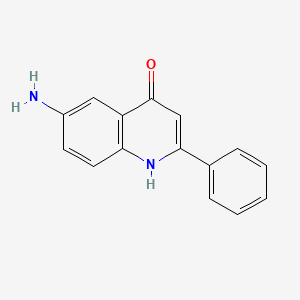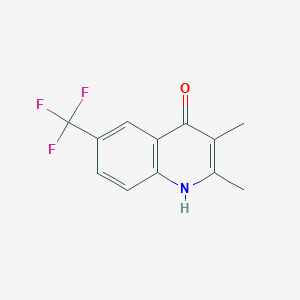
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method is the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline.
Substitution: Functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, thereby modulating biological processes. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparación Con Compuestos Similares
4-Hydroxy-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: A related compound with unique structural features and biological activities.
Uniqueness: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F3NO |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-6-7(2)16-10-4-3-8(12(13,14)15)5-9(10)11(6)17/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
QWXGDXMRJRUZLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)
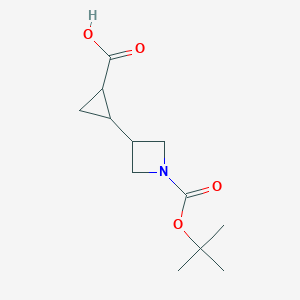




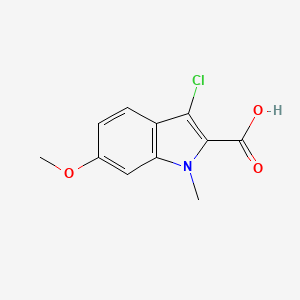
![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

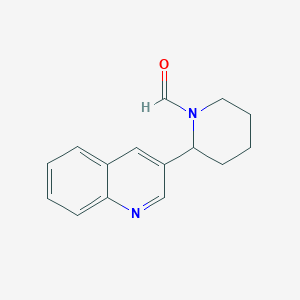
![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
